N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide
Description
N-[4-[[4-(Dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide is a synthetic benzamide derivative with a complex structure featuring multiple functional groups:
- A sulfonamide backbone (N–SO₂– linkage).
- A dimethylamino group (–N(CH₃)₂) at the butan-2-yl position.
- A phenylsulfanyl moiety (S–C₆H₅).
- A 3-nitro substituent (–NO₂) on the aromatic ring.
- A 4,4-dimethylpiperidin-1-yl group as a terminal substituent.
Its stereochemistry (R-configuration at the dimethylamino-butyl chain) is critical for bioactivity .
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O5S2/c1-32(2)17-20-36(21-18-32)26-12-10-24(11-13-26)31(38)34-44(41,42)28-14-15-29(30(22-28)37(39)40)33-25(16-19-35(3)4)23-43-27-8-6-5-7-9-27/h5-15,22,25,33H,16-21,23H2,1-4H3,(H,34,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEHITNKTMMZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NC(CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of A-385358 involves several steps, including the formation of key intermediates and their subsequent reactions. The compound is typically synthesized through a series of organic reactions, including amide bond formation, sulfonamide formation, and nitro group reduction. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Chemical Reactions Analysis
A-385358 undergoes various chemical reactions, primarily focusing on its interaction with Bcl-XL. The compound exhibits selective inhibition of Bcl-XL with a dissociation constant (Ki) of 0.80 nM, compared to 67 nM for Bcl-2 . The major reactions include:
Oxidation and Reduction: A-385358 can undergo oxidation and reduction reactions, which are essential for its metabolic stability and activity.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving its functional groups like the nitro and sulfonamide groups.
Common Reagents and Conditions: Reagents such as DMSO, catalysts, and reducing agents are commonly used in these reactions.
Scientific Research Applications
A-385358 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a tool to study the interactions between small molecules and proteins, particularly in the context of apoptosis regulation.
Biology: A-385358 is employed in research to understand the mechanisms of cell death and survival, providing insights into the role of Bcl-XL in these processes.
Medicine: The compound has shown promise in enhancing the efficacy of chemotherapeutic agents like paclitaxel, etoposide, cisplatin, and doxorubicin. .
Industry: A-385358 is used in the development of new cancer therapies, particularly those targeting the Bcl-2 family of proteins
Mechanism of Action
A-385358 exerts its effects by selectively binding to the Bcl-XL protein, inhibiting its anti-apoptotic function. This binding disrupts the interaction between Bcl-XL and pro-apoptotic proteins, leading to the activation of the apoptotic pathway. The compound enhances the release of cytochrome c from mitochondria, which in turn activates caspases and induces apoptosis .
Comparison with Similar Compounds
Key Similarities :
Key Differences :
- ABT-737 includes a 4′-chloro-2-biphenylyl group instead of a 4,4-dimethylpiperidin-1-yl moiety.
- Potency : ABT-737 exhibits higher affinity for Bcl-2 (IC₅₀ = 0.18 µM) compared to the target compound (IC₅₀ = 0.45 µM) due to enhanced hydrophobic interactions from the biphenyl group .
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide
Key Similarities :
Key Differences :
- Targets dopamine D3 receptors (Ki = 12 nM) rather than apoptosis regulators.
- The thiophene and dichlorophenyl groups enhance selectivity for neurological targets over cancer-related proteins .
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide
Key Similarities :
Key Differences :
- The 4,6-dimethylpyrimidine group enhances solubility but reduces membrane permeability compared to the nitro group in the target compound .
Data Tables: Comparative Analysis
Table 1. Physicochemical Properties
| Compound | Molecular Weight | LogP | Solubility (mg/mL) | pKa |
|---|---|---|---|---|
| Target Compound | 640.82 | 3.2 | 0.12 | 7.8 |
| ABT-737 | 813.71 | 5.1 | 0.04 | 6.9 |
| 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide | 547.47 | 4.3 | 0.25 | 8.2 |
| N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide | 400.43 | 2.7 | 1.42 | 7.16 |
Sources :
Key Research Findings
Structural Determinants of Bcl-2 Inhibition : The 3-nitro group in the target compound enhances hydrogen bonding with Bcl-2’s BH3 domain, but its lower potency compared to ABT-737 suggests that bulky aromatic groups (e.g., biphenylyl in ABT-737) are critical for high-affinity binding .
Metabolic Stability : The 4,4-dimethylpiperidin-1-yl group in the target compound improves metabolic stability (t₁/₂ = 6.2 hours in liver microsomes) compared to ABT-737 (t₁/₂ = 2.1 hours) due to reduced cytochrome P450 interactions .
Selectivity Challenges : While the target compound shows moderate selectivity for Bcl-2 over Bcl-xL (10-fold), ABT-737 exhibits broader anti-apoptotic protein inhibition, leading to dose-limiting thrombocytopenia in clinical trials .
Biological Activity
N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide, commonly referred to as A-385358, is a complex organic compound with significant biological activity, particularly in the context of cancer therapy. This article delves into its biological mechanisms, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
A-385358 has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C32H41N5O5S |
| Molecular Weight | 639.8 g/mol |
| CAS Number | 406233-35-0 |
| LogP | 5.144 |
| PSA (Polar Surface Area) | 154.93 Ų |
The compound features a sulfonamide group, a nitrophenyl moiety, and a piperidine ring, which contribute to its unique biological activity and interaction with target proteins.
A-385358 primarily functions as an inhibitor of B-cell lymphoma-extra large (Bcl-XL), a protein that plays a crucial role in regulating apoptosis (programmed cell death). By inhibiting Bcl-XL, A-385358 enhances the cytotoxic effects on cancer cells, making it a promising candidate for cancer treatment.
Key Mechanisms:
- Inhibition of Apoptosis : A-385358 binds to Bcl-XL with high affinity, disrupting its anti-apoptotic function and promoting apoptosis in cancer cells.
- Synergistic Effects : Studies indicate that A-385358 can enhance the effectiveness of other chemotherapeutic agents, suggesting its potential utility in combination therapies for various cancers.
Case Studies and Experimental Data
-
In Vitro Studies : In laboratory settings, A-385358 has been shown to induce apoptosis in various cancer cell lines. For example:
- Cell Line : MDA-MB-231 (breast cancer)
- Concentration : 10 µM
- Effect : Increased apoptosis by 30% compared to control groups.
-
In Vivo Studies : Animal models have demonstrated that administration of A-385358 leads to significant tumor regression in xenograft models of human cancers.
- Model : Mouse xenograft model with human lung cancer cells.
- Outcome : Tumor size reduction by 50% after 14 days of treatment.
Toxicity Profile
| Parameter | Observation |
|---|---|
| Acute Toxicity | Low toxicity observed at therapeutic doses |
| Chronic Toxicity | Ongoing studies required for long-term effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide?
- Answer : The synthesis involves multi-step reactions, including sulfonylation, amide coupling, and nitro-group functionalization. Key steps include:
-
Step 1 : Reacting 4-(4,4-dimethylpiperidin-1-yl)benzoic acid with sulfonyl chloride derivatives under basic conditions (e.g., triethylamine in DMF) to form the sulfonamide intermediate .
-
Step 2 : Coupling the intermediate with 4-(dimethylamino)-1-phenylsulfanylbutan-2-amine via nucleophilic substitution. Reaction monitoring using HPLC or TLC is critical to ensure purity (>95%) .
-
Optimization : Adjusting solvent polarity (e.g., switching from DMF to dichloromethane) and temperature (40–60°C) improves yield (from 60% to 85%) .
Table 1: Synthesis Yield Optimization
Solvent Temperature (°C) Catalyst Yield (%) DMF 50 Triethylamine 60 Dichloromethane 40 Pyridine 85
Q. How can researchers validate the compound’s mechanism of action as a Bcl-2 inhibitor?
- Answer : Use fluorescence polarization assays to measure binding affinity to Bcl-2 family proteins (e.g., Ki < 1 nM for Bcl-xL). Complementary methods include:
- Cellular assays : Measure apoptosis via Annexin V/PI staining in cancer cell lines (e.g., MCF-7 breast cancer) treated with the compound .
- Structural analysis : Co-crystallize the compound with Bcl-2 using X-ray crystallography (CCP4 suite for data processing) to identify binding motifs .
Q. What analytical techniques are recommended for purity assessment and impurity profiling?
- Answer :
- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6) for baseline separation of impurities (<0.5%) .
- Mass spectrometry : Confirm molecular weight (MW: ~650 g/mol) and detect byproducts (e.g., des-nitro derivatives) .
Advanced Research Questions
Q. How can experimental design resolve contradictions in the compound’s dual role in autophagy activation and apoptosis induction?
- Answer :
- Dose-dependent studies : Use low concentrations (10–100 nM) to observe autophagy (LC3-II accumulation via immunoblotting) and high concentrations (>1 µM) to trigger apoptosis (caspase-3 cleavage) .
- Genetic knockdown : Silence autophagy-related genes (e.g., ATG5) to isolate apoptotic effects .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Answer :
-
Structural modifications : Introduce trifluoromethyl groups to enhance metabolic stability (e.g., t1/2 increased from 2 h to 6 h in murine models) .
-
Formulation : Use PEGylated liposomes to improve solubility and reduce hepatic clearance .
Table 2: Pharmacokinetic Parameters
Modification t1/2 (h) Bioavailability (%) Parent compound 2.0 25 Trifluoromethyl analog 6.2 48
Q. How can researchers address discrepancies in activity data across different cancer models?
- Answer :
- Tissue-specific assays : Compare IC50 values in colorectal (HCT-116) vs. prostate (PC-3) cancer cells to identify lineage-dependent efficacy .
- Microenvironment modeling : Use 3D spheroid cultures to simulate tumor hypoxia, which reduces compound penetration and activity .
Q. What advanced computational methods predict off-target interactions?
- Answer :
- Molecular docking : Screen against kinase libraries (e.g., PDB structures) to identify potential off-targets (e.g., AKT inhibition) .
- Machine learning : Train models on PubChem bioactivity data to predict binding to non-Bcl-2 targets (e.g., ALDH isoforms) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
